molecular formula C16H18N4O2S B2923969 (Z)-3-methoxy-1-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-4-carboxamide CAS No. 1173480-10-8

(Z)-3-methoxy-1-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-4-carboxamide

Cat. No. B2923969
CAS RN: 1173480-10-8
M. Wt: 330.41
InChI Key: STIQQVUMXOUNTE-MSUUIHNZSA-N
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Description

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Synthesis Analysis

The starting material for thiazoles can be easily prepared from the A3-coupling reaction of amines, aldehydes, and alkynes . The methodology can be extended for the synthesis of thiozole-2(3H)-thione derivatives .


Molecular Structure Analysis

Thiazoles have a unique ring that carries nitrogen and sulfur atoms, which makes it a versatile entity in actions and reactions . The pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

Thiazoles show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Cytotoxicity : A study on the synthesis, characterization, and in vitro cytotoxic activity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives shows the potential of these compounds against Ehrlich Ascites Carcinoma (EAC) cells. This suggests a pathway for developing anticancer agents based on pyrazole derivatives (Hassan et al., 2014).

  • Antimicrobial and Anti-inflammatory Agents : Another study focuses on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited anti-inflammatory and analgesic activities, highlighting the therapeutic potential of such derivatives (Abu‐Hashem et al., 2020).

Biological Activities

  • Antibacterial Agents : Research on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones introduced a novel class of promising antibacterial agents. Some compounds showed significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating the potential for developing new antibiotics (Palkar et al., 2017).

  • Cytotoxic Activity : The synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were explored, demonstrating cytotoxicity against various human cancer cell lines. This research contributes to the search for new cancer treatments (Hassan et al., 2015).

Future Directions

Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions .

properties

IUPAC Name

3-methoxy-1-methyl-N-(3,5,6-trimethyl-1,3-benzothiazol-2-ylidene)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-9-6-12-13(7-10(9)2)23-16(20(12)4)17-14(21)11-8-19(3)18-15(11)22-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIQQVUMXOUNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=NC(=O)C3=CN(N=C3OC)C)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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